
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- is an organic compound with the molecular formula C8H14. It is a stereoisomer of 2,4-hexadiene, characterized by the presence of two nitrile groups and two methyl groups attached to the hexadiene backbone. The (E,Z) notation indicates the specific geometric configuration of the double bonds in the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- can be achieved through various methods, including:
Diene Synthesis: The compound can be synthesized by the reaction of 3,4-dimethyl-2,4-hexadiene with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the nitrile groups.
Alkene Isomerization: Another method involves the isomerization of 3,4-dimethyl-2,4-hexadiene using a suitable catalyst to achieve the (E,Z) configuration. This process may involve the use of transition metal catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, and chromatography to isolate and purify the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding dicarboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts to produce primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydrolysis.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s double bonds and geometric configuration also play a role in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Hexadiene, 3,4-dimethyl-, (E,E)-: Another stereoisomer with a different geometric configuration.
2,4-Hexadiene, 3,4-dimethyl-, (Z,Z)-: Another stereoisomer with a different geometric configuration.
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: A related compound with ester functional groups instead of nitrile groups.
Uniqueness
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- is unique due to its specific (E,Z) geometric configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to distinct physical and chemical properties compared to its other stereoisomers.
Propiedades
Número CAS |
64858-23-7 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
3,4-dimethylhexa-2,4-dienedinitrile |
InChI |
InChI=1S/C8H8N2/c1-7(3-5-9)8(2)4-6-10/h3-4H,1-2H3 |
Clave InChI |
NVTXFMSSZHCUII-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC#N)C(=CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


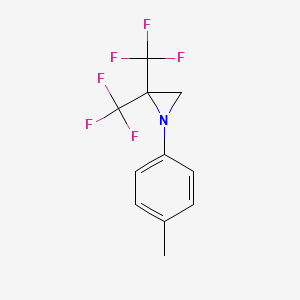
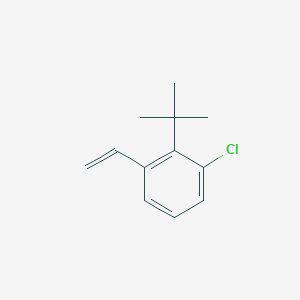
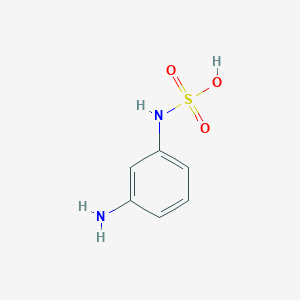
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)

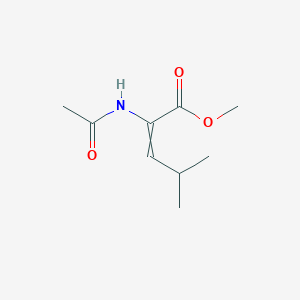
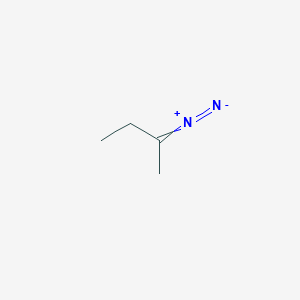
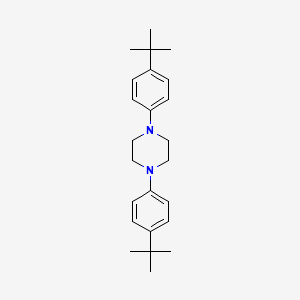
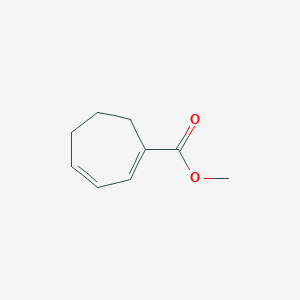
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
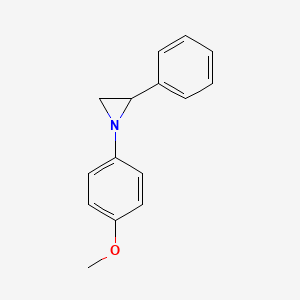
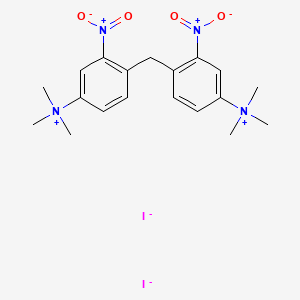
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

